molecular formula C₁₅H₁₃N₅O₂ B1140430 Hymenialdisine Analogue 1 CAS No. 693222-51-4

Hymenialdisine Analogue 1

Cat. No. B1140430
M. Wt: 295.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Hymenialdisine Analogue 1 is an indole derivative of Hymenialdisine . It is a potent inhibitor of a variety of kinases including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations . This compound exhibits very potent inhibition of Chk2 activity in the low nanomolar range (IC 50 =8nM) .


Synthesis Analysis

The synthesis of Hymenialdisine Analogue 1 involves the use of the pyrrolo[2,3-c]azepine skeleton of Hymenialdisine as a general kinase inhibitory scaffold . The synthesis of diverse HMD analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine .


Molecular Structure Analysis

The molecular formula of Hymenialdisine Analogue 1 is C15H13N5O2 . It has a molecular weight of 295.30 .


Chemical Reactions Analysis

Hymenialdisine Analogue 1 is known to inhibit a variety of kinases including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations . This compound exhibits very potent inhibition of Chk2 activity in the low nanomolar range (IC 50 =8nM) .


Physical And Chemical Properties Analysis

The molecular formula of Hymenialdisine Analogue 1 is C15H13N5O2 . It has a molecular weight of 295.30 .

Safety And Hazards

Hymenialdisine Analogue 1 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . In case of exposure, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is not intended for diagnostic or therapeutic use .

Future Directions

As of now, Hymenialdisine Analogue 1 is used for research purposes only . Its potential for clinical application is yet to be explored. Given its potent inhibitory action on a variety of kinases, it may have potential therapeutic applications in the future.

properties

IUPAC Name

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPRPGFGRQXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chk2 Inhibitor

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